molecular formula C18H26N2O2 B13926935 ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate CAS No. 885956-78-5

ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Cat. No.: B13926935
CAS No.: 885956-78-5
M. Wt: 302.4 g/mol
InChI Key: LRDMAULBYRDLTC-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolo[3,4-c]pyridine core, which is a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus.

Preparation Methods

The synthesis of ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multiple steps. One common synthetic route includes the formation of a pyrrolo[3,4-c]pyridine intermediate, followed by functionalization to introduce the benzyl and ethyl groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, a compound with the molecular formula C18H26N2O2, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight302.41 g/mol
IUPAC NameEthyl (3aR,7aR)-2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
CAS Number1823500-32-8
Synonyms5-methyl-2-(phenylmethyl)-1,3,3a,4,6,7-hexahydropyrrolo[4,3-c]pyridine-7a-carboxylic acid ethyl ester

Antimicrobial Activity

Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures demonstrate good activity against various bacterial strains through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays have demonstrated that related compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The DPPH radical scavenging assay is commonly used to quantify these effects .

Anticancer Potential

Recent studies have focused on the anticancer potential of pyrrolidine derivatives. For example, a series of compounds structurally similar to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 and HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Medicinal Chemistry Research highlighted the antimicrobial activity of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the structure significantly enhanced antibacterial potency .
  • Antioxidant Activity : A comparative analysis revealed that compounds with similar structures displayed superior antioxidant activity as evidenced by their performance in DPPH assays. This suggests potential therapeutic applications in oxidative stress-related diseases .
  • Anticancer Efficacy : In a recent investigation into the anticancer properties of pyrrolidine derivatives, it was found that specific modifications could enhance cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values significantly lower than established chemotherapeutics .

Properties

CAS No.

885956-78-5

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-3-22-17(21)18-9-10-19(2)12-16(18)13-20(14-18)11-15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3

InChI Key

LRDMAULBYRDLTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCN(CC1CN(C2)CC3=CC=CC=C3)C

Origin of Product

United States

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